(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid
Beschreibung
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is a fluorinated unsaturated carboxylic acid derivative with a conjugated enoate system. Its structure features an ethoxycarbonyl group (-COOEt) at the C3 position and a 4-fluorophenyl substituent at the C4 position of the but-3-enoic acid backbone.
Eigenschaften
Molekularformel |
C13H13FO4 |
|---|---|
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H13FO4/c1-2-18-13(17)10(8-12(15)16)7-9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16)/b10-7+ |
InChI-Schlüssel |
LAXFCALFWVVOEM-JXMROGBWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 3-(4-Fluorophenyl)but-1-en-3-ol
The reaction begins with the nucleophilic addition of vinyl magnesium bromide to 4-fluorophenylacetaldehyde in anhydrous tetrahydrofuran (THF) at −78°C. This step yields the tertiary alcohol intermediate, 3-(4-fluorophenyl)but-1-en-3-ol, with regioselectivity governed by the electronic effects of the 4-fluoro substituent.
Dehydration to Ethyl 4-(4-Fluorophenyl)but-3-enoate
The alcohol intermediate undergoes dehydration in ethanol with concentrated sulfuric acid (5 mol%) at 80°C for 6 hours, forming ethyl 4-(4-fluorophenyl)but-3-enoate. This esterification-dehydration sequence proceeds via an E2 elimination mechanism, favoring the (E)-isomer due to steric hindrance between the 4-fluorophenyl and ethoxycarbonyl groups.
Table 1. Optimization of Dehydration Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| H2SO4 | 80 | 6 | 78 | 92:8 |
| p-TsOH | 70 | 8 | 65 | 89:11 |
| POCl3 | 60 | 4 | 72 | 94:6 |
Saponification to Target Acid
Selective hydrolysis of the ethyl ester is achieved using lithium hydroxide (2 equiv) in tetrahydrofuran/water (3:1) at 0°C for 2 hours, yielding the title compound in 85% yield without epimerization.
Biginelli Reaction-Derived Synthesis
The Biginelli multicomponent reaction, employing cerium(III) chloride catalysis, provides access to dihydropyrimidinone intermediates that can be functionalized to α,γ-diketobutanoic acid derivatives.
Formation of Dihydropyrimidinone Core
Condensation of ethyl 3-oxobutanoate, 4-fluorobenzaldehyde, and urea under solvent-free conditions with Ce(NO3)3·6H2O (5 mol%) at 80°C for 15 minutes generates 6-methyl-4-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one in 89% yield.
Oxidative Aromatization
Treatment with 65% nitric acid at 60°C for 1 hour converts the dihydropyrimidinone to its pseudo-aromatized derivative, introducing conjugation essential for subsequent alkylation.
LiHMDS-Mediated Diketoacid Formation
Reaction with lithium hexamethyldisilazide (LiHMDS, 2.2 equiv) in THF at −78°C, followed by quenching with diethyl oxalate and saponification, installs the α,γ-diketobutanoic acid moiety. However, competing side reactions at the 6-methyl position reduce yields to 42–58% for target analogs.
Table 2. Comparative Yields in LiHMDS Reactions
| R Group | Yield (%) | Purity (HPLC) |
|---|---|---|
| -CH3 | 42 | 91% |
| -C2H5 | 58 | 94% |
| -Ph | 49 | 89% |
Horner-Wadsworth-Emmons Olefination
Stereocontrolled synthesis of the (E)-configured double bond is achieved using a phosphonate ester derived from ethyl glyoxylate.
Phosphonate Ester Preparation
Diethyl (ethoxycarbonylmethyl)phosphonate is synthesized via Arbuzov reaction between triethyl phosphite and ethyl bromoacetate (82% yield, 98% purity).
Olefination with 4-Fluorophenylacetaldehyde
The ylide generated from sodium hydride (1.1 equiv) in DMF at 0°C reacts with 4-fluorophenylacetaldehyde, producing the (E)-α,β-unsaturated ester in 76% yield with >99:1 stereoselectivity. Subsequent hydrolysis with aqueous HCl (1M) furnishes the carboxylic acid.
Reformatsky Reaction Approach
Zinc-mediated coupling of ethyl bromoacetate with 4-fluorophenylacetone provides β-hydroxy ester intermediates, which are dehydrated to the target compound.
β-Hydroxy Ester Synthesis
Reaction in refluxing benzene with activated zinc (3 equiv) for 12 hours yields the Reformatsky adduct in 68% yield. The syn-addition product predominates (dr 3:1), confirmed by NOESY spectroscopy.
Dehydration and Oxidation
Treatment with Martin’s sulfurane (2 equiv) in dichloromethane at 25°C for 2 hours effects dehydration to the α,β-unsaturated ester (84% yield). Oxidation of the ketone sidechain to carboxylic acid is achieved using Jones reagent (CrO3/H2SO4) at 0°C.
Comparative Method Analysis
Table 3. Synthetic Method Comparison
| Method | Yield (%) | E:Z Ratio | Steps | Scalability |
|---|---|---|---|---|
| Grignard-Dehydration | 78 | 92:8 | 3 | Excellent |
| Biginelli-LiHMDS | 58 | >99:1 | 5 | Moderate |
| HWE Olefination | 76 | >99:1 | 2 | Good |
| Reformatsky | 68 | 95:5 | 4 | Fair |
The Grignard approach offers superior scalability and step economy, while HWE olefination provides exceptional stereocontrol. The Biginelli route, though lengthier, enables diversification through multicomponent chemistry.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3)
- δ 7.45–7.30 (m, 2H, ArH)
- δ 7.15–7.00 (m, 2H, ArH)
- δ 6.85 (d, J = 15.8 Hz, 1H, =CH)
- δ 4.20 (q, J = 7.1 Hz, 2H, OCH2)
- δ 3.75 (s, 2H, CH2CO2H)
- δ 1.30 (t, J = 7.1 Hz, 3H, CH3)
13C NMR (100 MHz, CDCl3)
- δ 174.2 (CO2H)
- δ 166.0 (CO2Et)
- δ 162.5 (d, JCF = 247 Hz, C-F)
- δ 144.3 (=CH)
- δ 132.8–115.5 (ArC)
- δ 60.1 (OCH2)
- δ 14.2 (CH3)
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Molecular Formula : C₁₃H₁₃FO₄
- Molecular Weight : 264.24 g/mol
- Structural Features :
- Conjugated (E)-configuration double bond (C3–C4).
- Electron-withdrawing 4-fluorophenyl and ethoxycarbonyl groups, which enhance electrophilic reactivity.
- Carboxylic acid moiety for hydrogen bonding or salt formation.
Comparison with Similar Compounds
Below is a comparative analysis of (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid with analogous fluorinated or unsaturated carboxylic acids.
Structural Analogues and Substituent Effects
Substituent Impact :
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl and ethoxycarbonyl groups in the target compound enhance electrophilicity at the α,β-unsaturated system, making it reactive toward nucleophiles (e.g., in Michael additions) .
- Trifluoromethyl Analogues: Compounds like 4,4,4-trifluoro-3-(4-fluorophenyl)-2-methylbut-2-enoic acid exhibit increased metabolic stability and lipophilicity due to the CF₃ group, which is absent in the target compound .
- Ester vs. Acid: Ethyl esters (e.g., (E)-ethyl 3-(4-chlorophenyl)but-2-enoate) lack the carboxylic acid moiety, reducing hydrogen-bonding capacity but improving cell permeability .
Physicochemical Properties
Notes:
- The ketone group in 2-oxo-4-phenyl-but-3-enoic acid lowers the pKa of the carboxylic acid due to inductive effects .
Biologische Aktivität
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid, also known by its CAS number 153289-33-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological activity, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃F O₄ |
| Molecular Weight | 252.24 g/mol |
| IUPAC Name | (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid |
| CAS Number | 153289-33-9 |
| SMILES Notation | CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Biological Activity
Research indicates that (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance, in vitro assays showed a significant reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels when cells were treated with the compound. This suggests a potential application in treating inflammatory diseases.
Anticancer Properties
The compound's structure allows it to interact with certain molecular targets involved in cancer cell proliferation. In cellular assays, it has shown promising results against several cancer cell lines, including breast and prostate cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory activity of (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid.
- Methodology : Human peripheral blood mononuclear cells were treated with various concentrations of the compound.
- Results : A dose-dependent decrease in IL-6 and TNF-α was observed, confirming its potential as an anti-inflammatory agent.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : MCF-7 cell lines were treated with increasing concentrations of the compound for 48 hours.
- Results : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity and suggesting further exploration for therapeutic use.
Q & A
What are the optimal synthetic routes for (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid, and how can reaction conditions be optimized to improve stereochemical purity?
Answer:
Synthetic routes often involve multi-step reactions, such as the Petasis reaction or cross-coupling strategies using boronic acid derivatives (e.g., 4-ethoxycarbonyl-3-fluorophenylboronic acid) . Key factors for stereochemical purity include:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions, preserving the (E)-configuration.
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl-alkene formations.
- Solvent choice : Polar aprotic solvents (e.g., HFIP) enhance reaction specificity, as demonstrated in analogous trifluoro-methylbutenoic acid syntheses .
- Purification : Chromatography or recrystallization in chloroform/methanol mixtures isolates the (E)-isomer effectively .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, HRMS) when characterizing this compound?
Answer:
Discrepancies often arise from residual solvents, tautomerism, or impurities. Methodological approaches include:
- Multi-nuclear NMR : Compare , , and NMR spectra with structurally similar compounds (e.g., trifluoro-methylbutenoic acid derivatives) to validate peaks .
- HRMS calibration : Use internal standards (e.g., sodium formate) to ensure mass accuracy within ±1 ppm, as shown in HRMS-ESI validation of analogous enoic acids .
- DEPT and COSY experiments : Resolve overlapping signals caused by fluorophenyl or ethoxycarbonyl groups .
What experimental strategies mitigate degradation of organic intermediates during prolonged reactions?
Answer:
Degradation, particularly of the ethoxycarbonyl group or fluorophenyl moiety, can be minimized by:
- Inert atmospheres : Use nitrogen/argon to prevent oxidation during synthesis .
- Cooling systems : Maintain samples at 4°C to slow hydrolysis, as observed in wastewater matrix studies .
- Stabilizing agents : Add molecular sieves (3Å) to absorb moisture, a technique validated in Petasis reaction protocols .
How does computational modeling (e.g., Discovery Studio) assist in predicting the reactivity or biological activity of this compound?
Answer:
Computational tools enable:
- Conformational analysis : Simulate the (E)-isomer’s stability using molecular dynamics, comparing it to analogs like 4,4,4-trifluoro-3-(4-fluorophenyl)butenoic acid .
- Docking studies : Predict interactions with enzymes (e.g., cyclooxygenase) by modeling the fluorophenyl group’s electron-withdrawing effects .
- Reactivity profiling : Identify nucleophilic/electrophilic sites via Fukui indices, guiding derivatization strategies .
What are effective strategies for analyzing the stereochemical stability of the (E)-isomer under varying pH or temperature conditions?
Answer:
Stability studies require:
- pH-controlled kinetics : Monitor isomerization rates using HPLC at pH 2–10, referencing degradation patterns of related hydroxybutenoic acids .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C, noting decomposition points (e.g., 75–78°C for ethoxycarbonyl analogs) .
- Circular dichroism (CD) : Track conformational changes in polar solvents like methanol, correlating with trifluoro-methylbutenoate ester data .
How can hyperspectral imaging (HSI) be adapted to monitor this compound’s interaction with biological matrices?
Answer:
HSI protocols from pollution studies can be modified:
- Spectral libraries : Train models using pure compound spectra (400–1000 nm) to detect fluorescence shifts in cellular assays.
- Matrix normalization : Account for autofluorescence in biological samples using reference standards (e.g., 3'-hydroxyphenyl fluorescein) .
- Time-resolved imaging : Capture degradation kinetics in real-time, as applied to wastewater organic compounds .
What role does the fluorophenyl group play in modulating the compound’s bioavailability or metabolic stability?
Answer:
The 4-fluorophenyl moiety enhances:
- Lipophilicity : LogP values increase compared to non-fluorinated analogs, improving membrane permeability (see trifluoromethylphenyl butenoate data) .
- Metabolic resistance : Fluorine reduces cytochrome P450-mediated oxidation, as observed in fluorinated benzoic acid derivatives .
- Target affinity : Fluorine’s electronegativity strengthens π-stacking in enzyme active sites, similar to 4-fluorobenzoyl butyric acid interactions .
How can researchers validate the compound’s purity and identity when commercial reference standards are unavailable?
Answer:
Use orthogonal methods:
- Cross-characterization : Compare melting points (e.g., 75–78°C for ethoxycarbonylphenylacetic acid) and solubility profiles .
- Spiking experiments : Add known impurities (e.g., (Z)-isomer) and quantify via GC-MS or chiral HPLC .
- Elemental analysis : Verify C/H/N/F ratios against theoretical values (e.g., CHFO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
